molecular formula C7H8BrClN2OS B8309580 3-(5-Bromo-2-chloro-pyrimidin-4-ylsulfanyl)-propan-1-ol

3-(5-Bromo-2-chloro-pyrimidin-4-ylsulfanyl)-propan-1-ol

Cat. No. B8309580
M. Wt: 283.57 g/mol
InChI Key: DLWQTHJPFFIHGD-UHFFFAOYSA-N
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Patent
US07456191B2

Procedure details

A solution of 2.47 g (10.8 mmol) of 5-Bromo-2,4-dichloropyrimidine in 30 ml of acetonitrile at −20° C. is mixed with 1.5 ml (10.8 mmol) of triethylamine and 1.00 g (10.8 mmol) of 3-Mercapto-propan-1-ol. The batch is slowly warmed to room temperature and stirred for 16 hours. The batch is filtrated to remove the solid precipitate. The filtrate is concentrated by evaporation. 2-Methoxy-2-methyl-propane is added to the remaining residue and the batch is stirred for 15 minutes. The batch is filtrated and the solid precipitate is dried. 3.03 g (10.6 mmol, corresponding to 98% of theory) of the product is obtained.
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1.C(N(CC)CC)C.[SH:17][CH2:18][CH2:19][CH2:20][OH:21]>C(#N)C>[Br:1][C:2]1[C:3]([S:17][CH2:18][CH2:19][CH2:20][OH:21])=[N:4][C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.47 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
SCCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The batch is filtrated
CUSTOM
Type
CUSTOM
Details
to remove the solid precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated by evaporation
ADDITION
Type
ADDITION
Details
2-Methoxy-2-methyl-propane is added to the remaining residue
STIRRING
Type
STIRRING
Details
the batch is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The batch is filtrated
CUSTOM
Type
CUSTOM
Details
the solid precipitate is dried
CUSTOM
Type
CUSTOM
Details
3.03 g (10.6 mmol, corresponding to 98% of theory) of the product is obtained

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C(=NC(=NC1)Cl)SCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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